
5-(Phenylsulfanyl)-2-benzofuran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Phenylsulfanyl)-2-benzofuran-1,3-dione is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a phenylsulfanyl group attached to the benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)-2-benzofuran-1,3-dione typically involves the reaction of 2-benzofuran-1,3-dione with a phenylsulfanyl reagent. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires heating to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(Phenylsulfanyl)-2-benzofuran-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzofuran derivative with a reduced phenylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(Phenylsulfanyl)-2-benzofuran-1,3-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenylsulfanyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
5-(Phenylsulfanyl)-2,4-quinazolinediamine: Another compound with a phenylsulfanyl group, known for its interactions with dihydrofolate reductase.
5-(Phenylsulfanyl)-1H-benzoimidazol-2-ylamine: A compound with similar structural features, used in research for its potential antiparasitic properties.
Uniqueness
5-(Phenylsulfanyl)-2-benzofuran-1,3-dione is unique due to its benzofuran core, which imparts distinct electronic and steric properties
特性
CAS番号 |
64163-01-5 |
|---|---|
分子式 |
C14H8O3S |
分子量 |
256.28 g/mol |
IUPAC名 |
5-phenylsulfanyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H8O3S/c15-13-11-7-6-10(8-12(11)14(16)17-13)18-9-4-2-1-3-5-9/h1-8H |
InChIキー |
BLRVWXQKGCEVMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


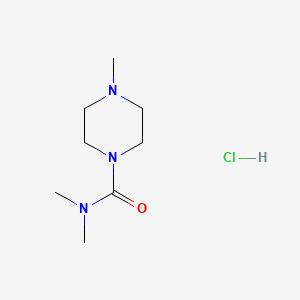
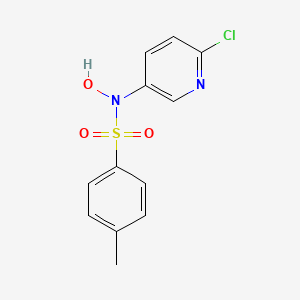
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
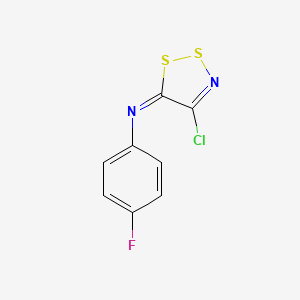

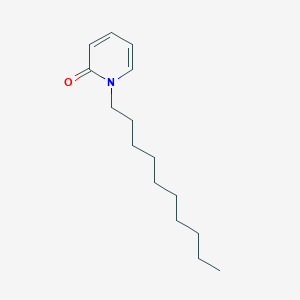
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid](/img/structure/B14500579.png)
![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
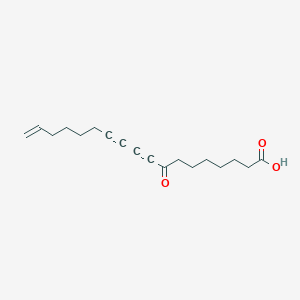
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
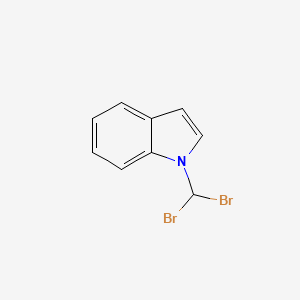
![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
